
2,5-Dimethoxy-2,5-dihydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-2,5-dihydrofuran-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H10O3 It is a derivative of furan, characterized by the presence of two methoxy groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-2,5-dihydrofuran-2-carboxamide typically involves the reaction of furan with methanol and ammonium bromide in an electrolytic cell. The reaction is carried out at low temperatures, around 0°C to -5°C, with a controlled voltage and current to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve photocatalytic processes using biomass-derived furan. This approach aims to reduce production costs and improve resource efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-2,5-dihydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for hydrolysis, hydrogen for reduction, and various oxidizing agents for oxidation reactions .
Major Products Formed
Major products formed from these reactions include 2-hydroxy-1,4-butanedial and butanedial, depending on the specific reaction conditions .
Scientific Research Applications
2,5-Dimethoxy-2,5-dihydrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-2,5-dihydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, iodine-functionalized derivatives of the compound have been shown to mediate reactive oxygen species (ROS)-mediated bacteriostatic mechanisms, leading to lipid peroxidation, protein oxidation, and DNA damage .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: A closely related compound with similar chemical properties.
2,5-Dihydro-2,5-dimethoxyfuran: Another derivative of furan with comparable reactivity.
Uniqueness
2,5-Dimethoxy-2,5-dihydrofuran-2-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2,5-dimethoxy-2H-furan-5-carboxamide |
InChI |
InChI=1S/C7H11NO4/c1-10-5-3-4-7(11-2,12-5)6(8)9/h3-5H,1-2H3,(H2,8,9) |
InChI Key |
ABKFTDKOXOIKRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC(O1)(C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


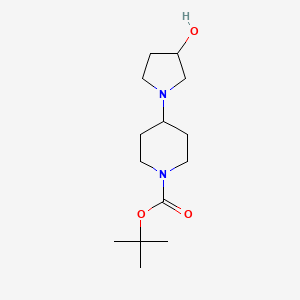

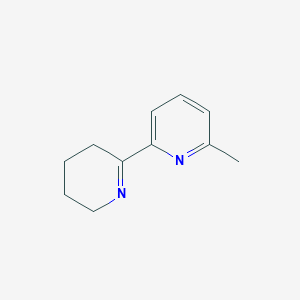
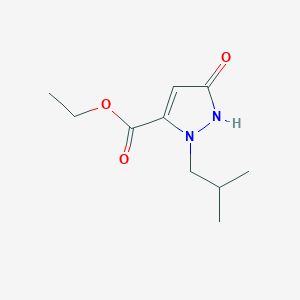


![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
![N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11790529.png)
![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)
![2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11790555.png)
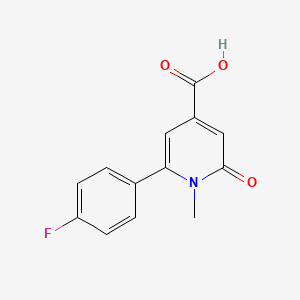
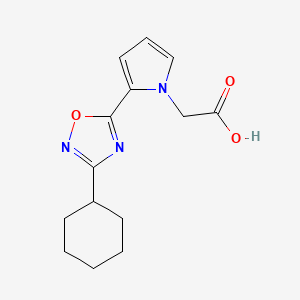

![3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11790564.png)
